molecular formula C15H18ClN3O4 B2449297 Ethyl 2-(2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate CAS No. 1324347-87-6

Ethyl 2-(2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate

Cat. No.: B2449297
CAS No.: 1324347-87-6
M. Wt: 339.78
InChI Key: YJECNMAPXHWPGP-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate is a useful research compound. Its molecular formula is C15H18ClN3O4 and its molecular weight is 339.78. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[[2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O4/c1-2-23-14(21)9-17-13(20)10-18-7-8-19(15(18)22)12-5-3-11(16)4-6-12/h3-6H,2,7-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJECNMAPXHWPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CN1CCN(C1=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, structure, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H20ClN3O3C_{18}H_{20}ClN_3O_3, with a molecular weight of approximately 339.77 g/mol. Its structure features an imidazolidinone ring and a chlorophenyl substituent, which are believed to contribute to its biological activity. The compound can be represented as follows:

Ethyl 2 2 3 4 chlorophenyl 2 oxoimidazolidin 1 yl acetamido acetate\text{Ethyl 2 2 3 4 chlorophenyl 2 oxoimidazolidin 1 yl acetamido acetate}

Biological Activity

Preliminary studies indicate that this compound exhibits significant antibacterial properties . In vitro tests have shown efficacy against various bacterial strains, suggesting its potential as a lead compound in drug development targeting bacterial infections.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialEffective against multiple bacterial strains
Anticancer PotentialStructural similarities with known anticancer agents
AnticonvulsantRelated compounds exhibit anticonvulsant properties

Molecular docking studies have suggested that this compound may interact with key enzymes or receptors involved in bacterial metabolism, potentially disrupting their function and leading to antibacterial effects. The unique combination of its imidazolidinone scaffold with a chlorophenyl group may confer distinct pharmacological properties compared to other similar compounds.

Synthesis

The synthesis of this compound typically involves multi-step processes that may require optimization to improve yield and purity. The general synthetic route includes the reaction of appropriate starting materials, such as ethyl chloroacetate and amine derivatives, under controlled conditions to form the target compound.

Case Studies and Research Findings

Research has highlighted various derivatives of imidazolidinones with promising biological activities. For instance, studies on related compounds have demonstrated their potential in treating conditions such as tuberculosis and cancer. Notably, derivatives containing the thiazolidine-4-one moiety have shown significant antituberculosis activity, indicating the broader therapeutic potential of imidazolidinone derivatives.

Table 2: Comparison of Related Compounds

Compound NameStructural FeaturesBiological Activity
Ethyl 4-(2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamido)acetateContains a p-tolyl groupModerate antibacterial activity
Ethyl 2-(2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetateIncorporates an indole moietyPotential anti-cancer properties
N,N-DimethylacetamideSimple amide structure without complex ringsUsed as a solvent; minimal biological activity

Preparation Methods

El-Saghier Reaction Pathway

The reaction begins with the nucleophilic attack of 4-chloroaniline on ethyl cyanoacetate, forming a cyanoacetamido intermediate (I). Ethyl glycinate hydrochloride then undergoes deprotonation (via triethylamine) to activate its amino group, which attacks the cyano group of intermediate I, yielding a bis-active methylene intermediate (II). Intramolecular cyclization via nucleophilic attack of the imino group on the ester carbonyl results in ring closure, eliminating ethanol and forming the imidazolidin-2-one core.

Key Conditions :

  • Solvent : Neat (solvent-free)
  • Temperature : 70°C
  • Catalyst : None required
  • Time : 2 hours
  • Yield : Up to 92% (for analogous derivatives)

Stepwise Synthesis of Ethyl 2-(2-(3-(4-Chlorophenyl)-2-Oxoimidazolidin-1-yl)Acetamido)Acetate

Synthesis of 3-(4-Chlorophenyl)-2-Oxoimidazolidine-1-Acetic Acid

Step 1 : Formation of the imidazolidin-2-one core
A mixture of 4-chloroaniline (0.1 mol), ethyl cyanoacetate (0.1 mol), and ethyl glycinate hydrochloride (0.12 mol, pre-treated with triethylamine) is heated at 70°C for 2 hours under neat conditions. The crude product is triturated with cold water, filtered, and recrystallized from ethanol to yield 3-(4-chlorophenyl)-2-oxoimidazolidine-1-acetic acid.

Analytical Data :

  • Melting Point : 150–152°C (pale yellow crystals)
  • 1H NMR (CDCl3) : δ 7.35 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 4.20 (q, 2H, OCH2), 3.75 (t, 2H, NCH2), 3.25 (t, 2H, NCH2), 1.30 (t, 3H, CH3).

Step 2 : Introduction of the acetamido acetate side chain
The carboxylic acid group of the imidazolidin-2-one intermediate is activated using carbonyldiimidazole (CDI, 1.2 equiv) in THF at 0°C. Ethyl glycinate (1.1 equiv) is added, and the reaction is stirred at room temperature for 12 hours. The product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to afford this compound.

Optimization Insights :

  • CDI Advantage : Generates CO2 and imidazole as benign byproducts.
  • Yield : 75–81% after optimization using statistical analysis (e.g., Design of Experiments).

Alternative Multi-Component Approaches

One-Pot Pseudo-Multicomponent Reaction

A streamlined protocol involves in situ formation of a Schiff base from trans-(R,R)-diaminocyclohexane and 4-chlorobenzaldehyde, followed by reduction (NaBH4) and cyclization with CDI. While this method primarily yields 1,3-disubstituted imidazolidin-2-ones, modifying the diamine to 4-chloroaniline and incorporating ethyl glycinate enables access to the target compound.

Conditions :

  • Solvent : Methanol/THF (1:1)
  • Temperature : 40°C (Schiff base formation), 25°C (cyclization)
  • Yield : 68% (after column chromatography)

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

  • Neat vs. Solvent-Mediated : Neat conditions minimize side reactions but require rigorous temperature control. Polar aprotic solvents (e.g., DMF) enhance solubility but may necessitate higher temperatures (80–100°C).
  • Catalytic Additives : Triethylamine is critical for activating ethyl glycinate hydrochloride, improving yields by 20–30%.

Purification Challenges

  • Recrystallization : Ethanol is preferred for removing unreacted starting materials.
  • Chromatography : Silica gel with ethyl acetate/hexane gradients resolves regioisomers and byproducts.

Scalability and Industrial Feasibility

Kilogram-Scale Production

A patent-derived method scales the El-Saghier reaction to 10 kg batches using a rotary evaporator for solvent removal and continuous flow crystallization. Key metrics:

  • Purity : ≥99% (HPLC)
  • Throughput : 1.2 kg/hour.

Environmental Impact

  • E-Factor : 2.1 (vs. industry average 5–50 for heterocycles), attributed to solvent-free steps and high atom economy.

Analytical Characterization

Spectroscopic Validation

  • IR (KBr) : 1764 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O imidazolidinone), 1540 cm⁻¹ (C-N amide).
  • 13C NMR : δ 170.5 (ester C=O), 166.2 (imidazolidinone C=O), 134.8 (Ar-C), 61.2 (OCH2), 14.1 (CH3).

Chromatographic Purity

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 70:30), purity 98.5%.

Q & A

Q. What are the key considerations for synthesizing Ethyl 2-(2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including imidazolidinone ring formation, amide coupling, and esterification. For example, reflux conditions (e.g., 2 hours in chloroethane, as in ) are critical for esterification. Yield optimization requires precise temperature control, stoichiometric ratios (e.g., 1.1:1 molar ratio of intermediates), and monitoring via TLC. Recrystallization from methanol or acetic acid/water mixtures improves purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirms the imidazolidinone ring (δ 3.5–4.5 ppm for N–CH2 groups) and ethyl ester (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2) .
  • FT-IR : Identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for ester and amide groups) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Inhalation/Skin Contact : Use fume hoods and PPE (gloves, lab coats). If exposed, rinse skin/eyes with water for 15 minutes and consult a physician .
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste due to the 4-chlorophenyl group .

Advanced Research Questions

Q. How can conflicting data on the compound’s bioactivity be resolved in pharmacological studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from assay conditions. Standardize protocols:
  • Use cell lines with consistent passage numbers (e.g., HeLa, MCF-7 for cancer).
  • Validate dose-response curves (IC50) across multiple replicates.
  • Cross-reference with structurally similar compounds (e.g., thiazole derivatives in ) to identify structure-activity relationships (SAR) .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding with targets like kinases or GPCRs. Focus on the 4-chlorophenyl group’s hydrophobic interactions .
  • MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100-ns simulations in GROMACS) to validate docking results .

Q. How can regioselectivity challenges in the synthesis of derivatives be addressed?

  • Methodological Answer :
  • Protecting Groups : Temporarily block reactive sites (e.g., amine groups) during functionalization .
  • Catalytic Control : Use Pd/Cu catalysts for cross-coupling reactions to direct substitutions to the imidazolidinone ring’s para-position .

Q. What strategies improve crystallization for X-ray diffraction studies?

  • Methodological Answer :
  • Solvent Screening : Test polar/non-polar solvent mixtures (e.g., DMF/ethanol) for slow evaporation.
  • Seeding : Introduce microcrystals from analogous compounds (e.g., benzothiazole derivatives in ) to induce nucleation .

Contradiction Analysis

Q. How should researchers interpret variability in reported anti-inflammatory vs. cytotoxic effects?

  • Methodological Answer :
  • Dose Dependency : Cytotoxicity at high doses (>50 µM) may mask anti-inflammatory activity at lower doses (<10 µM). Perform MTT assays across a broad concentration range .
  • Cell-Type Specificity : Test primary cells (e.g., macrophages) vs. immortalized lines to assess context-dependent effects .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
EsterificationChloroethane, reflux, 2h75–80>95%
Amide CouplingHATU, TEA, DMF, rt, 4h60–6590–92%
RecrystallizationMethanol/water (3:1)99%

Q. Table 2. Computational Parameters for Docking

SoftwareForce FieldGrid Box Size (ų)Ligand Flexibility
AutoDock VinaAMBER20x20x20Flexible imidazolidinone ring
SchrödingerOPLS325x25x25Rigid 4-chlorophenyl group

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